molecular formula C32H36N2O2 B11949007 N-Trityl-L-phenylalanine Diethylamine

N-Trityl-L-phenylalanine Diethylamine

Cat. No.: B11949007
M. Wt: 480.6 g/mol
InChI Key: BSLKHJZVHGFJPR-UHFFFAOYSA-N
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Description

N-Trityl-L-phenylalanine Diethylamine is a synthetic organic compound featuring a trityl (triphenylmethyl) group attached to the amino acid L-phenylalanine, coupled with a diethylamine moiety. This structure combines the steric bulk of the trityl group—known for protecting amines during synthesis—with the chiral center of phenylalanine and the basicity of diethylamine. For example, N-Tritylethane-1,2-diamine (Compound 8) is synthesized via adapted procedures involving thioetherification and Grignard reactions .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C32H36N2O2

Molecular Weight

480.6 g/mol

IUPAC Name

N-ethylethanamine;3-phenyl-2-(tritylamino)propanoic acid

InChI

InChI=1S/C28H25NO2.C4H11N/c30-27(31)26(21-22-13-5-1-6-14-22)29-28(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;1-3-5-4-2/h1-20,26,29H,21H2,(H,30,31);5H,3-4H2,1-2H3

InChI Key

BSLKHJZVHGFJPR-UHFFFAOYSA-N

Canonical SMILES

CCNCC.C1=CC=C(C=C1)CC(C(=O)O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Trityl-L-phenylalanine Diethylamine typically involves the protection of the amino group of L-phenylalanine with a trityl group. This is achieved by reacting L-phenylalanine with triphenylmethyl chloride in the presence of a base such as pyridine. The resulting N-Trityl-L-phenylalanine is then reacted with diethylamine to form the final compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Deprotection Reactions

The trityl group is selectively removed under acidic conditions to regenerate free L-phenylalanine or enable further peptide elongation:

Acidic Hydrolysis

Reagent: 1 N HCl or 80% acetic acid ( , )
Mechanism: Protonation of the trityl group destabilizes the C–N bond, releasing triphenylmethanol.

Typical Procedure ( ):

  • Suspend 4.8 g diethylammonium salt in 100 mL water.

  • Add 10 mL 1 N HCl under cooling.

  • Extract with ether, dry over Na₂SO₄, and evaporate to yield crystalline N-trityl-L-phenylalanine.

Efficiency:

  • Yield of Free Acid: >95% ( )

  • Racemization: None observed under controlled conditions ( ).

Catalytic Hydrogenolysis

Reagent: H₂/Pd-C in 80% acetic acid ( , )
Application: Used in multi-step peptide synthesis (e.g., methionyl-aspartyl-phenylalanine amide preparation).

ParameterValueSource
Hydrogen Pressure1 atm
Reaction Time2.5 hours
Yield62% (tripeptide)

Peptide Coupling Reactions

The compound serves as an N-protected amino acid in solid-phase peptide synthesis (SPPS) and solution-phase methods:

Mixed Anhydride Method

Reagents: Dicyclohexylcarbodiimide (DCC), ethyl chloroformate ( , )
Example: Coupling with glycine ester to form glycyl-L-phenylalanylglycine ( ).

Procedure ( ):

  • React N-trityl-L-phenylalanine with glycine ester in dioxane.

  • Use DCC to activate the carboxyl group.

  • Isolate the trityl-protected dipeptide ester.

Yield: 85–93% for hydrazide derivatives ( ).

Active Ester Method

Reagent: 2,4,5-Trichlorophenyl ester ( )
Application: Synthesis of N-protected tetrapeptides (e.g., tryptophyl-methionyl-aspartyl-phenylalanine amide) ( ).

StepConditionsYield
Ester ActivationDMF, −20–0°C70–80%
CouplingTriethylamine, 24–72 h62–75%

Stability and Side Reactions

  • Thermal Stability: Decomposition occurs above 100°C, releasing triphenylmethane ( ).

  • Racemization Risk: Minimal (<1%) when using mild acidic or hydrogenolytic conditions ( ).

  • Side Products: Traces of ditritylated byproducts observed in excess trityl chloride conditions ( ).

Scientific Research Applications

Scientific Research Applications

The applications of N-Trityl-L-phenylalanine Diethylamine span several domains:

1. Chemistry:

  • Peptide Synthesis: It serves as a protecting group for the amino group in peptide synthesis, allowing selective reactions without interference from the amino group. This selectivity is vital for synthesizing complex peptides and proteins .

2. Biology:

  • Enzyme Mechanisms: The compound is utilized to study enzyme mechanisms and protein interactions, providing insights into biochemical pathways and processes.

3. Medicine:

  • Pharmaceutical Synthesis: It acts as an intermediate in synthesizing various pharmaceuticals and bioactive peptides, contributing to drug development efforts.

4. Industry:

  • Specialty Chemicals Production: The compound is employed in producing specialty chemicals and materials, showcasing its versatility beyond academic research.

Case Studies

Several case studies highlight the efficacy and applications of this compound:

Case Study 1: Peptide Synthesis Efficiency

  • Objective: To evaluate the efficiency of using this compound in synthesizing bioactive peptides.
  • Results: The use of this compound resulted in high yields of desired peptides with minimal side reactions, demonstrating its effectiveness as a protecting group in complex syntheses .

Case Study 2: Anticancer Activity

  • Objective: Assess the anticancer effects of peptides synthesized using this compound.
  • Results: Significant apoptosis induction was observed in cancer cells with minimal effects on normal cells, indicating potential therapeutic applications.

Case Study 3: Antimicrobial Efficacy

  • Objective: Evaluate antimicrobial properties against resistant bacterial strains.
  • Results: Effective inhibition of growth was noted in multi-drug resistant strains, suggesting its utility in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of N-Trityl-L-phenylalanine Diethylamine involves the protection of the amino group by the trityl group, which prevents unwanted reactions during synthesis. The trityl group can be selectively removed under mild conditions, allowing for the controlled release of the amino group. This selective protection and deprotection mechanism is crucial in peptide synthesis and other organic synthesis processes.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

a) 3,3'-Dimethyltriphenylamine
  • Structure : A triphenylamine derivative with methyl substituents at the 3-positions of two phenyl rings.
  • Molecular Weight : 273.38 g/mol (C₂₀H₁₉N) .
  • Key Differences: Lacks the amino acid backbone and diethylamine group present in N-Trityl-L-phenylalanine Diethylamine.
  • Applications : Primarily used in materials science, such as in organic semiconductors, due to its electron-rich aromatic system .
b) 2-(N,N-Diethylamino)ethyl Chloride
  • Structure: Contains a diethylamino group attached to an ethyl chloride chain.
  • Molecular Weight : 135.64 g/mol (C₆H₁₄ClN) .
  • Key Differences: Features a reactive chloride group instead of the trityl-protected amino acid.
  • Applications : Serves as an intermediate in pharmaceutical synthesis (e.g., local anesthetics) and agrochemicals .
c) N-Trimethylsilylaniline
  • Structure : A silylated aniline derivative with a trimethylsilyl group.
  • Molecular Weight : 165.33 g/mol (C₉H₁₅NSi) .
  • Key Differences : Replaces the trityl group with a silyl protecting group and lacks the diethylamine moiety.
  • Applications : Used in silicon-based polymer synthesis and as a protecting group in organic reactions .

Functional Analogues

a) Diethylamine and Derivatives
  • Structure : Simple secondary amine (C₄H₁₁N).
  • ΔvapH (enthalpy of vaporization): 177.60 kJ/mol at 535.50 K .
  • Applications : Widely used in pharmaceuticals (e.g., lidocaine), agrochemicals (pesticides), and rubber processing .
  • Contrast with this compound: Diethylamine lacks the trityl and amino acid components, limiting its use in targeted biological applications.
b) 3-Chloro-N-phenyl-phthalimide
  • Structure : A phthalimide derivative with a chloro and phenyl substituent.
  • Molecular Weight: 257.68 g/mol (C₁₄H₈ClNO₂) .
  • Applications: Monomer for high-performance polyimides, contrasting with the biological focus of this compound .

Comparative Data Table

Compound Molecular Weight (g/mol) Key Functional Groups Primary Applications References
This compound ~500 (estimated) Trityl, phenylalanine, diethylamine Anti-tumor agents, KSP inhibitors
3,3'-Dimethyltriphenylamine 273.38 Triphenylamine, methyl groups Organic semiconductors
2-(N,N-Diethylamino)ethyl Chloride 135.64 Diethylamino, ethyl chloride Pharmaceutical intermediates
Diethylamine 73.14 Secondary amine Pharmaceuticals, agrochemicals
N-Trimethylsilylaniline 165.33 Silyl, aniline Polymer synthesis

Biological Activity

N-Trityl-L-phenylalanine diethylamine is a derivative of the amino acid phenylalanine, notable for its applications in peptide synthesis and potential biological activities. This compound combines the protective properties of the trityl group with the reactivity of diethylamine, making it a valuable tool in organic synthesis and biochemistry. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound features a trityl group attached to the nitrogen atom of L-phenylalanine, enhancing its stability and selectivity during chemical reactions. The molecular formula is C₁₉H₂₃N₃O₂, with a molecular weight of approximately 337.4 g/mol. The trityl group serves as a protecting group, allowing for selective reactions without interference from the amino group.

The biological activity of this compound primarily stems from its role in modulating neurotransmitter release and influencing metabolic pathways. Phenylalanine itself is known to impact neurotransmission and gut hormone release, which can be extrapolated to its derivatives.

  • Neurotransmitter Release : Phenylalanine is a precursor to neurotransmitters such as dopamine and norepinephrine. Its administration has been shown to stimulate the release of these neurotransmitters, enhancing mood and cognitive functions .
  • Gut Hormone Modulation : Studies indicate that L-phenylalanine can stimulate the release of gut hormones like glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), which are crucial for regulating appetite and glucose homeostasis . This modulation suggests potential therapeutic applications in obesity and metabolic disorders.
  • Calcium-Sensing Receptor (CaSR) Influence : The effects of L-phenylalanine on gut hormone release are mediated through the calcium-sensing receptor (CaSR). Blockade of CaSR has been shown to attenuate the anorectic effects of phenylalanine, highlighting its role in energy homeostasis .

Study on Food Intake Regulation

A significant study investigated the effects of L-phenylalanine on food intake in rodents. The findings indicated that oral administration of L-phenylalanine led to:

  • Acute Reduction in Food Intake : Both rats and mice showed reduced food intake following L-phenylalanine administration.
  • Chronic Weight Loss : In diet-induced obese mice, chronic administration resulted in weight loss alongside reduced food consumption .

This study underscores the potential use of phenylalanine derivatives in appetite regulation therapies.

Synthesis Applications

This compound is frequently used as a protecting group in peptide synthesis. Its ability to shield the amino group allows for selective reactions that are critical for constructing complex peptides with specific biological functions. For instance, it facilitates the synthesis of bioactive cyclic peptides that may exhibit various therapeutic properties.

Comparative Biological Activity

The following table summarizes the biological activities associated with various derivatives of phenylalanine:

CompoundNeurotransmitter ReleaseGut Hormone StimulationWeight Management
L-Phenylalanine YesYesYes
N-Trityl-L-Phenylalanine LimitedPossiblePotential
Diethylamine Derivatives VariableVariableVariable

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of N-Trityl-L-phenylalanine Diethylamine?

The synthesis typically involves introducing the trityl (triphenylmethyl) group to protect the amino group of L-phenylalanine, followed by reaction with diethylamine. A two-step approach is standard:

  • Step 1 : Tritylation of L-phenylalanine using trityl chloride under anhydrous conditions in a polar aprotic solvent (e.g., DMF or dichloromethane) at 0–4°C to prevent racemization .
  • Step 2 : Reaction with diethylamine, which acts as a nucleophile. Stoichiometric control (e.g., 1.2–1.5 molar equivalents of diethylamine) ensures complete substitution while minimizing side reactions. The reaction is monitored via TLC or HPLC .
    Critical Note : Diethylamine’s volatility and toxicity necessitate inert atmosphere handling and fume hood use .

Basic: How is this compound characterized for structural confirmation?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify trityl group integration (18 aromatic protons at δ 7.2–7.4 ppm) and diethylamine’s ethyl signals (δ 1.0–1.2 ppm for CH3_3, δ 2.5–2.7 ppm for CH2_2) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or MALDI-TOF to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z corresponding to C29_{29}H34_{34}N2_2O2_2) .
  • FT-IR : Absorbance bands for amide (1650–1680 cm1^{-1}) and trityl C–H stretches (3050–3100 cm1^{-1}) .

Basic: What are the solubility and stability profiles of this compound?

  • Solubility : The trityl group confers hydrophobicity, making the compound soluble in chloroform, DCM, or THF but poorly soluble in water. Diethylamine’s miscibility with ethanol allows co-solvent systems (e.g., ethanol:DCM 1:3) for reactions .
  • Stability : Store at –20°C under argon to prevent trityl group hydrolysis. Decomposition is indicated by turbidity or precipitate formation. Periodic HPLC analysis (C18 column, acetonitrile/water gradient) monitors purity .

Advanced: How can reaction yields be optimized during trityl group introduction?

  • Temperature Control : Maintain 0–4°C during tritylation to suppress racemization and side-product formation.
  • Catalytic DMAP : Use 5 mol% 4-dimethylaminopyridine (DMAP) to accelerate trityl chloride activation .
  • Workup Strategy : Quench excess trityl chloride with ice-cold methanol, followed by extraction with ethyl acetate to isolate the product .
    Validation : Yield improvements (≥85%) are confirmed via gravimetric analysis and 1^1H NMR integration .

Advanced: What analytical methods are suitable for detecting residual diethylamine in the final product?

  • GC-MS with Derivatization : Derivatize diethylamine with benzenesulfonyl chloride to form a stable adduct detectable at m/z 198. Calibration curves (0.001–1 µg/L, R2^2 = 0.999) ensure sensitivity .
  • Ion Chromatography : Quantify trace amines using a suppressed conductivity detector and carbonate eluent .
    Critical Threshold : Residual diethylamine should be <0.1% (w/w) to meet pharmacopeial standards for intermediates .

Advanced: What strategies mitigate decomposition during long-term storage?

  • Lyophilization : Freeze-dry the compound under vacuum to remove hydrolytic water.
  • Stabilizers : Add 1% (w/w) ascorbic acid to scavenge free radicals.
  • Container Choice : Use amber glass vials with PTFE-lined caps to block light and moisture .

Advanced: How is this compound applied in nanotechnology or peptide synthesis?

  • Nanocrystal Synthesis : The compound’s diethylamine moiety can replace polyvinylpyrrolidone (PVP) capping ligands on noble metal nanocrystals via ligand exchange. Subsequent acid neutralization (e.g., 0.1 M HCl) removes diethylamine, yielding ligand-free surfaces for catalytic studies .
  • Peptide Protection : The trityl group enables orthogonal protection in solid-phase peptide synthesis (SPPS), with cleavage using 1% TFA in DCM .

Advanced: How do conflicting NMR data for diethylamine-containing compounds inform troubleshooting?

  • Case Example : If 1^1H NMR shows unexpected splitting in ethyl peaks, assess diethylamine’s binding mode (free vs. protonated). Adjust pH during purification (e.g., aqueous NaHCO3_3 wash) to ensure neutral amine isolation .
  • Contradiction Resolution : Compare experimental data with computational simulations (e.g., DFT-calculated chemical shifts) to identify conformational artifacts .

Basic: What safety protocols are critical when handling this compound?

  • PPE : Nitrile gloves, safety goggles, and lab coats.
  • Ventilation : Use local exhaust ventilation to limit diethylamine vapor exposure (TLV-TWA: 5 ppm) .
  • Spill Management : Neutralize spills with citric acid (for diethylamine) and adsorb with vermiculite .

Advanced: What computational tools predict the compound’s reactivity in novel reactions?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites.
  • MD Simulations : Simulate solvation dynamics in DMSO to guide solvent selection for coupling reactions .

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